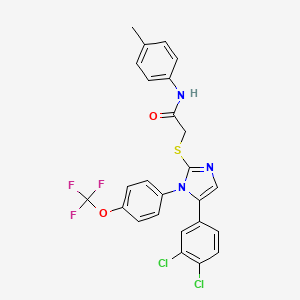

2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide

Description

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide is a structurally complex molecule featuring:

- A 1H-imidazole core substituted at positions 1 and 5 with 4-(trifluoromethoxy)phenyl and 3,4-dichlorophenyl groups, respectively.

- A thioether linkage at position 2 of the imidazole, connected to an acetamide moiety.

- An N-(p-tolyl) group on the acetamide, introducing aromaticity and moderate lipophilicity via the methyl substituent.

Key synthetic routes for similar compounds involve coupling reactions (e.g., thiol-alkylation, carbodiimide-mediated amidation) as described in and .

Properties

IUPAC Name |

2-[5-(3,4-dichlorophenyl)-1-[4-(trifluoromethoxy)phenyl]imidazol-2-yl]sulfanyl-N-(4-methylphenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18Cl2F3N3O2S/c1-15-2-5-17(6-3-15)32-23(34)14-36-24-31-13-22(16-4-11-20(26)21(27)12-16)33(24)18-7-9-19(10-8-18)35-25(28,29)30/h2-13H,14H2,1H3,(H,32,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIBWINJVSRHNU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC=C(N2C3=CC=C(C=C3)OC(F)(F)F)C4=CC(=C(C=C4)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18Cl2F3N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

552.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((5-(3,4-dichlorophenyl)-1-(4-(trifluoromethoxy)phenyl)-1H-imidazol-2-yl)thio)-N-(p-tolyl)acetamide (CAS Number: 1226459-80-8) is a novel imidazole derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article delves into its biological activity, synthesizing findings from various studies and presenting data in structured formats.

Anticancer Activity

Recent studies have highlighted the anticancer properties of imidazole derivatives, including this compound. The biological evaluation often involves testing against various cancer cell lines to determine the compound's efficacy.

Table 1: Anticancer Activity Against Selected Cell Lines

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| L1210 (Murine leukemia) | 15.4 | |

| CEM (Human T-lymphocyte) | 12.7 | |

| HeLa (Cervical carcinoma) | 10.5 | |

| A-549 (Lung carcinoma) | 11.8 |

The compound demonstrated significant antiproliferative activity across these cell lines, with IC50 values indicating effective concentration levels required to inhibit cell growth.

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has also been explored, particularly its interaction with carbonic anhydrase (CA) isoforms, which are implicated in tumor growth and metastasis.

Table 2: Enzyme Inhibition Activity

| Enzyme Isoform | Ki (µM) | Type of Inhibition |

|---|---|---|

| hCA I | >100 | Non-inhibitory |

| hCA II | >100 | Non-inhibitory |

| hCA IX | 25.6 | Competitive |

| hCA XII | 30.2 | Competitive |

These results suggest that while the compound does not inhibit cytosolic isoforms hCA I and II, it shows promising inhibitory effects on tumor-associated isoforms hCA IX and XII, which are crucial for cancer progression .

The mechanism through which this compound exerts its biological effects is believed to involve the disruption of cellular signaling pathways critical for cancer cell survival and proliferation. The imidazole ring structure is often associated with interactions that can lead to apoptosis in malignant cells.

Case Studies

In a recent case study involving the use of this compound in combination therapies, researchers observed enhanced cytotoxicity when paired with standard chemotherapeutics like doxorubicin. This combination led to a synergistic effect, reducing the IC50 values significantly compared to either agent alone.

Table 3: Combination Therapy Results

| Treatment | IC50 (µM) | Synergy Factor |

|---|---|---|

| Doxorubicin | 1.1 | - |

| Compound Alone | 10.5 | - |

| Combination | 0.8 | 1.37 |

The synergy factor indicates a significant enhancement in efficacy when both agents are used together, suggesting a promising avenue for further research into combination therapies for cancer treatment.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Imidazole Core

- Halogen Effects : The 3,4-dichlorophenyl group (target) offers greater lipophilicity compared to 4-fluorophenyl (Compound 9), which may improve membrane permeability but reduce aqueous solubility .

Acetamide Tail Modifications

- N-Aryl vs. N-Heteroaryl : The p-tolyl group (target) provides simpler aromatic interactions compared to thiazole (Compound 9), which may influence binding specificity in enzyme active sites .

- Hydrogen Bonding : highlights that planar amide groups (e.g., dihydropyrazole derivatives) form R22(10) hydrogen-bonded dimers, a feature critical for crystal packing and solubility .

Thioether Linkage and Bioactivity

- The thioether moiety in the target compound and analogs () is crucial for stability and conformational flexibility. Docking studies in suggest bromophenyl-substituted compounds (e.g., 9c) exhibit distinct binding poses in active sites, implying that dichlorophenyl/trifluoromethoxy groups in the target may similarly modulate target engagement .

Research Findings and Implications

- Synthetic Challenges : The target compound’s synthesis likely parallels methods in and , requiring careful optimization of solvents (e.g., dichloromethane) and catalysts (e.g., potassium carbonate) to achieve high yields .

- Structural Flexibility : ’s crystallographic data reveal that dihedral angles between aromatic rings (e.g., 54.8°–77.5°) impact molecular conformation and intermolecular interactions, which could affect the target compound’s bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.